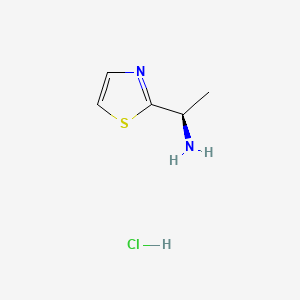

(R)-1-(thiazol-2-yl)ethanamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZMXLICFMMGL-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-(thiazol-2-yl)ethanamine Hydrochloride: A Key Chiral Building Block in Modern Drug Development

This guide provides a comprehensive technical overview of (R)-1-(thiazol-2-yl)ethanamine hydrochloride, a chiral amine of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique structural combination of a stereogenic center and a thiazole heterocycle makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and application, emphasizing the scientific rationale behind key methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form confers enhanced stability and solubility in aqueous and alcoholic media, properties that are highly advantageous for its use in subsequent synthetic transformations.[1] The presence of the thiazole ring, a privileged scaffold in medicinal chemistry, and a single, defined stereocenter are the molecule's defining features, dictating its utility and synthetic strategy.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 623143-43-1 | [1] |

| Molecular Formula | C₅H₈N₂S · HCl | [1] |

| Molecular Weight | 164.66 g/mol | N/A |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Melting Point | Data not consistently available from suppliers | [2] |

Strategic Synthesis: Achieving Enantiopurity

The primary challenge and strategic goal in synthesizing this compound is the establishment of the chiral center at the C-1 position with high enantiomeric excess (ee). Direct racemic synthesis followed by chiral resolution is often inefficient. Therefore, asymmetric synthesis is the preferred industrial and laboratory approach.

The Method of Choice: Asymmetric Ketone Reduction

From an application scientist's perspective, the most robust and reliable method for producing the (R)-enantiomer is the asymmetric reduction of the prochiral ketone, 2-acetylthiazole. The Corey-Bakshi-Shibata (CBS) reduction is an exemplary and widely trusted method for this transformation.[3][4][5]

Causality of Method Selection: The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with a borane reducing agent (e.g., BH₃·SMe₂).[6][7] This catalyst-borane complex creates a rigid, chiral environment. The ketone substrate coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, orienting the larger substituent (thiazole ring) away from the bulky group on the catalyst. This forces the hydride to be delivered to one specific face of the carbonyl, resulting in the formation of the desired (R)-alcohol with high predictability and enantioselectivity.[5][6]

Experimental Protocol: Synthesis via CBS Reduction

This protocol is a representative, self-validating workflow. Each step includes checkpoints and expected outcomes.

Step 1: Asymmetric Reduction of 2-Acetylthiazole

-

System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to 0 °C in an ice bath.

-

Catalyst Introduction: Add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.) to the stirred THF.

-

Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) dropwise over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes. The formation of the catalyst-borane complex is critical for enantioselectivity.

-

Substrate Addition: Cool the mixture to -20 °C. Add a solution of 2-acetylthiazole (1.0 eq.) in anhydrous THF (2 volumes) dropwise over 30 minutes. The reaction is exothermic; slow addition is crucial to maintain stereocontrol.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until consumption of the starting ketone is complete (typically 1-2 hours).

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (2 volumes) at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (R)-1-(thiazol-2-yl)ethanol.

-

Self-Validation Checkpoint: The crude product should be analyzed by chiral HPLC to determine the enantiomeric excess (ee), which is expected to be >95%.

-

Step 2: Conversion of Alcohol to Amine (via Azide)

-

Mesylation: Dissolve the crude (R)-1-(thiazol-2-yl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir at 0 °C for 1-2 hours until TLC indicates complete conversion.

-

Azide Displacement: To the reaction mixture, add sodium azide (3.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.). Add a minimal amount of water to facilitate the dissolution of the azide salt and stir vigorously at room temperature overnight.

-

Workup: Dilute the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude (R)-1-(1-azidoethyl)thiazole.

-

Causality Note: This two-step process (mesylation followed by Sₙ2 displacement with azide) reliably proceeds with inversion of configuration, preserving the enantiopurity established in the reduction step.

-

Step 3: Reduction of Azide and Salt Formation

-

Staudinger Reduction: Dissolve the crude azide in THF/water (4:1, 10 volumes). Add triphenylphosphine (1.2 eq.) and stir at 50 °C for 4-6 hours. The evolution of N₂ gas will be observed.

-

Hydrolysis: Upon completion, concentrate the mixture. The resulting iminophosphorane is hydrolyzed by adding 2 M HCl and stirring overnight.

-

Purification & Salification: Wash the aqueous layer with ethyl acetate to remove triphenylphosphine oxide. Adjust the pH of the aqueous layer to >12 with 6 M NaOH and extract the free amine with DCM. Dry the organic layer over Na₂SO₄ and concentrate. Dissolve the resulting free base in isopropanol and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol.

-

Isolation: The hydrochloride salt will precipitate. Cool the mixture, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: The Mirabegron Case Study

(R)-1-(thiazol-2-yl)ethanamine and its derivatives are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is its structural relationship to a key fragment in the synthesis of Mirabegron , a β₃ adrenergic agonist for the treatment of overactive bladder.[8][9]

While many patented routes to Mirabegron use the related (2-amino-1,3-thiazol-4-yl)acetic acid, the core principle remains the same: the thiazole moiety serves as a stable, bio-isosterically relevant anchor, while the chiral amine provides a critical handle for building out the molecule's pharmacophore with precise three-dimensional orientation.[10][11] The synthesis of Mirabegron involves coupling a chiral ethanolamine side chain to a phenylacetamide core, which itself is derived from a thiazole fragment.[8][9] The use of an enantiopure building block like the title compound is essential, as the biological activity of β₃ agonists is highly stereospecific.

Sources

- 1. chembk.com [chembk.com]

- 2. aksci.com [aksci.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(R)-1-(thiazol-2-yl)ethanamine hydrochloride chemical structure

An In-depth Technical Guide to (R)-1-(thiazol-2-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary: this compound is a critical chiral building block in modern medicinal chemistry. The presence of a stereochemically defined amine adjacent to a thiazole ring makes it a valuable synthon for the development of complex pharmaceutical agents. The thiazole heterocycle is a privileged scaffold found in numerous FDA-approved drugs, prized for its diverse biological activities and metabolic stability.[1] This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its asymmetric synthesis via Corey-Bakshi-Shibata (CBS) reduction, methods for its analytical characterization, and a discussion of its applications in drug discovery, particularly as it relates to the synthesis of complex bioactive molecules.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. It is present in a wide array of therapeutic agents, including the antibiotic Penicillin, the anti-HIV drug Ritonavir, and various compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The ring's unique electronic properties allow it to act as a bioisostere for other aromatic systems and engage in key hydrogen bonding interactions with biological targets.[4] The introduction of a chiral center, as seen in (R)-1-(thiazol-2-yl)ethanamine, provides the three-dimensional architecture necessary for stereospecific interactions with enzymes and receptors, a fundamental requirement for potency and selectivity in modern drug design.[5]

Chemical Identity and Physicochemical Properties

This compound is typically a white to off-white crystalline solid that is soluble in water and polar organic solvents like ethanol.[6] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for use in various synthetic and biological protocols.

Chemical Structure

The structure features a chiral carbon atom alpha to the thiazole ring's C2 position, conferring its specific (R)-enantiomeric configuration.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClN₂S | [6] |

| Molecular Weight | 164.66 g/mol (for HCl salt) | [6] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in water and ethanol | [6] |

| CAS Number | 623143-43-1 (dihydrochloride) | [7] |

| Topological Polar Surface Area (TPSA) | 67.15 Ų (for free base) | [8] |

| Predicted XLogP3 | 1.34 (for free base) | [8] |

Asymmetric Synthesis Protocol

The synthesis of enantiomerically pure (R)-1-(thiazol-2-yl)ethanamine is paramount for its use in pharmaceutical development. The most robust and widely accepted method is the asymmetric reduction of the prochiral ketone, 2-acetylthiazole, using a chiral oxazaborolidine catalyst, a process known as the Corey-Bakshi-Shibata (CBS) reduction.[5][9] This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[10][11]

Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Asymmetric Reduction of 2-Acetylthiazole

-

Causality: The CBS reduction relies on the formation of a complex between the chiral oxazaborolidine catalyst and borane.[12] This complex then coordinates to the ketone's oxygen atom. The steric bulk of the catalyst's substituent directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity.[10][13]

-

Procedure:

-

To a flame-dried, argon-purged flask, add a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add borane-THF complex (1.0 M solution in THF, 1.5 eq.) dropwise. Stir for 15 minutes.

-

Cool the reaction mixture to -78°C.

-

Add a solution of 2-acetylthiazole (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at -78°C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of methanol at -78°C, followed by warming to room temperature and addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude (R)-1-(thiazol-2-yl)ethanol.

-

Step 2 & 3: Conversion of Alcohol to Amine (via Azide)

-

Causality: Direct conversion of the alcohol to the amine is difficult. Activation of the hydroxyl group into a better leaving group (e.g., a tosylate) is necessary. Subsequent Sₙ2 reaction with sodium azide proceeds with inversion of configuration (though in this multi-step synthesis, the initial chiral center dictates the final product's stereochemistry after subsequent steps). The azide is then safely and cleanly reduced to the primary amine via catalytic hydrogenation.

-

Procedure:

-

Dissolve the crude alcohol from Step 1 in dichloromethane (DCM) with triethylamine (1.5 eq.). Cool to 0°C.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise and allow the reaction to warm to room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the crude tosylate.

-

Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (3.0 eq.). Heat the mixture to 60-80°C for several hours.

-

After cooling, extract the azide intermediate with ether and wash thoroughly with water to remove DMF.

-

Dissolve the crude azide in methanol, add 10% Palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the crude free-base amine.

-

Step 4: Hydrochloride Salt Formation

-

Causality: Formation of the hydrochloride salt improves the compound's crystallinity, stability, and handling characteristics.

-

Procedure:

-

Dissolve the crude amine in anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation ceases.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Analytical Characterization and Quality Control

Purity and structural confirmation are critical. The following techniques are standard for the characterization of the final product.

| Technique | Expected Results |

| ¹H NMR | Thiazole protons: Two doublets between δ 7.5-8.0 ppm. Methine proton (α-CH): A quartet around δ 4.5-5.0 ppm. Amine protons (NH₃⁺): A broad singlet, variable chemical shift (often > δ 8.0 ppm). Methyl protons (CH₃): A doublet around δ 1.6-1.8 ppm. |

| ¹³C NMR | Thiazole C2 (attached to side chain): ~δ 170 ppm. Thiazole C4 & C5: ~δ 120-145 ppm. Methine carbon (α-CH): ~δ 50 ppm. Methyl carbon (CH₃): ~δ 20 ppm. |

| FT-IR (KBr) | N-H stretch (amine salt): Broad band, 2500-3200 cm⁻¹. C=N, C=C stretch (thiazole): ~1500-1650 cm⁻¹. C-H stretch: ~2900-3100 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺ (for free base): m/z = 129.05 |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess (>99% e.e.). |

Applications in Drug Discovery and Development

This compound serves as a high-value intermediate for constructing more complex molecules where the stereochemistry of the amine is crucial for biological activity.

-

Chiral Synthon for Bioactive Molecules: The primary application is as a chiral building block. The amine provides a reactive handle for elaboration into amides, ureas, sulfonamides, or for use in reductive amination reactions to build out the target molecule.[5] Its derivatives are investigated for a wide range of therapeutic targets. Thiazole-containing compounds are known to exhibit potent antimicrobial and antitumor activities.[5]

-

Structural Component in Complex Drugs: The structural motif of a small heterocycle linked to a chiral side chain is prevalent in many pharmaceuticals. For instance, the blockbuster antiretroviral drug Ritonavir , an HIV protease inhibitor, incorporates a substituted thiazole ring as a key structural element.[2] While Ritonavir itself uses a different thiazole derivative, its complex synthesis highlights the pharmaceutical industry's reliance on such well-defined heterocyclic building blocks to construct molecules with precise three-dimensional arrangements required for potent enzyme inhibition.[1][14] (R)-1-(thiazol-2-yl)ethanamine is an exemplar of the type of intermediate required for the discovery and development of such next-generation therapeutics.

Safety, Handling, and Storage

Appropriate safety precautions must be observed when handling this compound and its synthetic precursors.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and mucous membranes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Hazard: The compound itself is not highly flammable, but organic solvents used in its synthesis are. Take appropriate precautions against ignition sources.

References

-

ChemBK. This compound. Available at: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

-

PubChem. Ritonavir. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Corey–Itsuno reduction. Available at: [Link]

-

Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

- Google Patents. US11091439B2 - Malate salt of N-(4-{[6,7-bis(methyloxy) quinolin-4-yl]oxy}phenyl).

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

-

Jiangsu Senxuan Pharmaceutical Co., Ltd. Ritonavir intermediates. Available at: [Link]

-

Pharmaffiliates. Ritonavir-impurities. Available at: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

- Google Patents. US8835443B2 - Pyrimidine compound and medical use thereof.

Sources

- 1. Ritonavir intermediates-Product Center-Jiangsu Senxuan Pharmaceutical Co., Ltd._Dioxane_Dioxolane [senxuanpharm.com]

- 2. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (R)-1-(Thiazol-2-YL)ethanamine | 623143-43-1 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 623143-43-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Putative Mechanism of Action of (R)-1-(thiazol-2-yl)ethanamine hydrochloride: A Roadmap for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(thiazol-2-yl)ethanamine hydrochloride is a chiral small molecule featuring a thiazole scaffold, a motif of significant interest in medicinal chemistry. While the precise mechanism of action for this specific compound remains to be elucidated in publicly available scientific literature, the rich pharmacology of the thiazole class of compounds provides a strong foundation for targeted investigation. This technical guide synthesizes the known biological activities of structurally related thiazole derivatives to propose a putative mechanism of action and outlines a comprehensive experimental framework to systematically investigate and validate these hypotheses. The primary focus of this proposed investigation centers on the potential for this compound to act as a modulator of the Zinc-Activated Channel (ZAC), a novel therapeutic target.

Introduction to this compound

(R)-1-(thiazol-2-yl)ethanamine is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms[1]. The hydrochloride salt enhances its aqueous solubility, making it amenable for use in a variety of biological assays[1].

| Property | Value | Reference |

| Molecular Formula | C5H8N2S·HCl | [2][3] |

| Molecular Weight | 128.2 g/mol (free base) | [3] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| CAS Number | 1185147-32-6 (hydrochloride) |

The thiazole moiety is a cornerstone in drug discovery, present in a wide array of approved therapeutics, including the antibiotic penicillin, the antiretroviral ritonavir, and the anticancer agent tiazofurin[4][5]. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties[6][7]. The specific stereochemistry of (R)-1-(thiazol-2-yl)ethanamine may be crucial for its interaction with biological targets, potentially enhancing its efficacy and selectivity compared to other thiazole-based compounds[1].

The Landscape of Thiazole Pharmacology: A Basis for Mechanistic Hypotheses

The thiazole nucleus is a versatile scaffold that has been incorporated into drugs targeting a wide range of biological pathways[4]. Derivatives of 2-aminothiazole, a close structural relative of the compound , have demonstrated a multitude of pharmacological effects, including:

-

Anticancer Activity: Some thiazole derivatives have been shown to induce mitochondrial depolarization and DNA fragmentation in cancer cells[8]. Others exhibit potent anti-hepatocellular carcinoma activity[8].

-

Antimicrobial Properties: The thiazole ring is a key component of many antimicrobial agents, with derivatives showing efficacy against both bacteria and fungi[1][8].

-

Central Nervous System (CNS) Activity: Certain thiazole analogs have been investigated for their potential as anticonvulsant agents[9][10].

A Primary Hypothesis: Antagonism of the Zinc-Activated Channel (ZAC)

A compelling avenue for investigation into the mechanism of action of this compound is its potential interaction with the Zinc-Activated Channel (ZAC). Recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC, acting as negative allosteric modulators[11][12].

ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels[11]. The discovery of thiazole-containing antagonists for this channel provides a strong rationale for hypothesizing that this compound may exhibit similar activity.

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to an allosteric site on the ZAC, which in turn inhibits the channel's activation by zinc or protons. This would lead to a reduction in ion flow through the channel, thereby modulating downstream cellular signaling.

Figure 2: Experimental workflow for assessing the functional modulation of ZAC by this compound using TEVC.

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding human ZAC.

-

Incubation: Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber of a TEVC setup.

-

Perfuse with a standard buffer.

-

Clamp the oocyte at a holding potential of -60 mV.

-

Apply a saturating concentration of Zn²⁺ to elicit a maximal current response.

-

Co-apply varying concentrations of this compound with the Zn²⁺ to determine the inhibitory effect.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.

-

Perform Schild analysis to investigate the nature of the antagonism (competitive vs. non-competitive).

-

Tier 2: Selectivity Profiling

To ensure the compound's specificity for ZAC, it is crucial to screen it against a panel of other relevant receptors.

Based on the structural similarities to other known ligands and the broad activity of thiazoles, the following receptors should be included in a selectivity screen:

-

Cys-loop Receptors: 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, and α₁ glycine receptors.[11][12]

-

Histamine Receptors: Given that 2-(1,3-thiazol-2-yl)ethanamine is a known histamine agent, screening against H₁, H₂, H₃, and H₄ receptors is warranted.[13]

A combination of radioligand binding assays and functional assays (e.g., calcium imaging, electrophysiology) should be employed to assess the compound's activity at these off-target receptors.

Tier 3: In Vitro and In Vivo Validation

Following the confirmation of target engagement and selectivity, the next step is to validate the mechanism of action in more physiologically relevant systems.

-

Cell Viability Assays: In cell lines endogenously or exogenously expressing ZAC, assess the effect of this compound on cell viability in the presence of high zinc concentrations.

-

Signaling Pathway Analysis: Investigate the modulation of downstream signaling pathways known to be affected by ZAC activation, such as changes in intracellular calcium levels.

Should the in vitro data support a robust and selective mechanism of action, progression to in vivo models would be the next logical step. The choice of animal model will depend on the therapeutic area of interest, which will be informed by the broader pharmacological profile of the compound as it is elucidated.

Conclusion

While the definitive mechanism of action of this compound is not yet established, the existing literature on thiazole-containing compounds provides a strong foundation for a targeted and logical investigative approach. The proposed primary hypothesis of ZAC antagonism is a scientifically sound starting point. The comprehensive experimental roadmap detailed in this guide provides a clear and robust framework for researchers to systematically elucidate the molecular mechanisms underlying the biological activity of this promising compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

-

This compound - ChemBK. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

-

2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]

Sources

- 1. Buy (R)-1-(Thiazol-2-YL)ethanamine | 623143-43-1 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 623143-43-1 [chemicalbook.com]

- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scbt.com [scbt.com]

(R)-1-(thiazol-2-yl)ethanamine hydrochloride biological activity

A Technical Guide to the Biological Significance and Application of (R)-1-(thiazol-2-yl)ethanamine hydrochloride

Abstract

This compound has emerged as a pivotal chiral building block in modern medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true significance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the synthesis, properties, and, most critically, the application of this compound in the development of therapeutic agents, with a particular focus on its role in the synthesis of the antiviral drug Nirmatrelvir. We will explore the broader biological activities of the thiazole motif and delve into the advanced biocatalytic methods for producing enantiomerically pure chiral amines, underscoring the compound's importance in contemporary drug discovery and development.

Introduction: The Strategic Importance of Chiral Amines and the Thiazole Moiety

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] It is estimated that approximately 40% of all pharmaceuticals contain a chiral amine component, highlighting their importance in molecular recognition and biological activity.[2] The specific stereochemistry of these amines is often crucial for their therapeutic efficacy and safety. This compound is a prime example of such a critical chiral building block.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4][5] This inherent bioactivity of the thiazole core makes this compound a particularly valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties and Synthesis

This compound is a white crystalline solid that is soluble in water and ethanol.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H8N2S · HCl | [7] |

| Molecular Weight | 164.65 g/mol | [7] |

| Appearance | White crystalline solid | [6] |

| Solubility | Soluble in water and ethanol | [6] |

The synthesis of this compound can be achieved through various chemical routes. A common method involves the reaction of 2-bromothiazole with (R)-1-aminoethanol, followed by subsequent chemical transformations. However, the demand for highly enantiopure chiral amines has driven the development of more efficient and sustainable biocatalytic methods.

Biocatalytic Synthesis of Chiral Amines

Traditional chemical methods for synthesizing chiral amines often suffer from a lack of stereoselectivity and require harsh reaction conditions.[1] In contrast, biocatalysis, utilizing enzymes such as transaminases, oxidases, and amine dehydrogenases, offers a green and highly selective alternative.[1][8] These enzymatic methods can achieve high yields and enantiomeric excesses, often approaching 100%.[2]

Experimental Protocol: A Generalized Biocatalytic Approach for Chiral Amine Synthesis

-

Enzyme Selection and Engineering: Select an appropriate enzyme (e.g., a transaminase or amine dehydrogenase) with known activity towards the target substrate. Protein engineering techniques, such as directed evolution, can be employed to enhance the enzyme's stability, activity, and stereoselectivity.[1]

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution containing the keto-precursor of the desired amine.

-

Cofactor Regeneration: For enzymes requiring a cofactor (e.g., NAD(P)H for amine dehydrogenases), a cofactor regeneration system is essential. This can be achieved by adding a secondary enzyme (e.g., glucose dehydrogenase) and its corresponding substrate (e.g., glucose).

-

Enzyme Addition and Incubation: Add the engineered enzyme to the reaction mixture. The reaction is then incubated under optimal conditions of temperature and pH, with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of the chiral amine product using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

-

Product Isolation and Purification: Once the reaction is complete, the enzyme is removed (e.g., by filtration or centrifugation). The chiral amine product is then extracted from the aqueous phase using an organic solvent and purified by crystallization or chromatography.

Caption: Generalized workflow for biocatalytic synthesis of chiral amines.

Biological Significance: A Key Intermediate in the Synthesis of Nirmatrelvir

The most prominent and timely application of this compound is its role as a crucial intermediate in the synthesis of Nirmatrelvir. Nirmatrelvir is the active pharmaceutical ingredient in the oral antiviral medication Paxlovid, which is used for the treatment of COVID-19.[9][10] It functions as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[10]

The synthesis of Nirmatrelvir is a multi-step process, and the incorporation of the (R)-1-(thiazol-2-yl)ethanamine moiety is a critical step in constructing the final molecule.[11][12] This fragment of the molecule plays a significant role in the binding of Nirmatrelvir to the active site of the Mpro.

Caption: Simplified synthetic pathway of Nirmatrelvir highlighting the role of this compound.

Broader Biological Activities of Thiazole-Containing Compounds

While this compound is primarily utilized as a building block, the thiazole core it contains is associated with a diverse range of biological activities. This makes it a valuable scaffold for the development of new drugs targeting various diseases.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of thiazole derivatives.[3][13][14] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes. For instance, some thiazole-containing compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis or DNA replication.[13]

Antitumor Activity

The thiazole moiety is also a common feature in many anticancer agents.[3] Thiazole derivatives have been reported to inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival. Some have been shown to induce apoptosis in cancer cells.

Receptor Antagonism

Recent research has identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for the Zinc-Activated Channel (ZAC).[15][16] ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. The discovery of selective antagonists is a crucial step in understanding the physiological roles of this receptor and could lead to new therapeutic interventions.

Future Perspectives and Conclusion

The significance of this compound in medicinal chemistry is firmly established, primarily through its indispensable role in the synthesis of Nirmatrelvir. As the demand for effective antiviral therapies continues, the efficient and scalable synthesis of this chiral intermediate will remain a key focus for the pharmaceutical industry.

Beyond its current applications, the inherent biological potential of the thiazole scaffold suggests that this compound will continue to be a valuable starting material for the discovery of new drugs. Future research will likely focus on exploring novel derivatives of this compound for a range of therapeutic areas, including infectious diseases, oncology, and neurology. The continued development of advanced biocatalytic methods will further enhance the accessibility and utility of this important chiral amine.

References

- Ghislieri, D., & Turner, N. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines.

- This compound - ChemBK. (2024).

- Optimized Synthesis of a Key Intermediate of Nirmatrelvir. (2022). Organic Process Research & Development.

- Research on the Synthesis Process of the Key Intermediate T18 in Nirm

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (n.d.). MDPI.

- Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers.

- Application Notes: Synthesis of Nirmatrelvir, a Key Pharmaceutical Intermediate for an Oral Antiviral. (n.d.). Benchchem.

- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023).

- A Green High-Yielding 7-Step Synthesis of Nirm

- Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. (n.d.). MDPI.

- (R)-1-(Thiazol-2-YL)ethanamine - Smolecule. (n.d.).

- (R)-1-(Thiazol-2-yl)ethanamine dihydrochloride | 623143-43-1 | YZA14343 - Biosynth. (n.d.).

- This compound | 623143-43-1 - ChemicalBook. (2022).

- 2-(1,3-thiazol-2-yl)ethanamine dihydrochloride | CAS 18453-07-1 | SCBT. (n.d.).

- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evalu

- Discovery and functional characterization of N-(thiazol-2-yl)

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

- Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (n.d.). MDPI.

- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390. (n.d.).

- Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. (n.d.).

Sources

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]

- 3. Buy (R)-1-(Thiazol-2-YL)ethanamine | 623143-43-1 [smolecule.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 623143-43-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. jsr.org [jsr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches | MDPI [mdpi.com]

- 13. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of (R)-1-(thiazol-2-yl)ethanamine Hydrochloride

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

(R)-1-(thiazol-2-yl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, primarily for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of the principal synthetic pathways to obtain this compound in high enantiomeric purity. The discussion will delve into the strategic considerations and mechanistic underpinnings of each approach, offering practical insights for laboratory and process development applications.

Introduction: The Significance of (R)-1-(thiazol-2-yl)ethanamine

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The chiral amine, (R)-1-(thiazol-2-yl)ethanamine, serves as a critical building block, where the stereochemistry at the alpha-carbon is often crucial for the biological activity and safety profile of the final drug substance. Its hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic transformations. This guide will explore three primary strategies for its synthesis: racemic synthesis followed by chiral resolution, asymmetric synthesis using a chiral auxiliary, and enantioselective reduction of a prochiral precursor.

Racemic Synthesis and Chiral Resolution Pathway

This classical and often industrially viable approach involves the initial preparation of a racemic mixture of 1-(thiazol-2-yl)ethanamine, followed by separation of the desired (R)-enantiomer.

Synthesis of Racemic 1-(thiazol-2-yl)ethanamine

The synthesis of the racemic amine typically begins with the construction of the thiazole ring, followed by the introduction of the ethylamine side chain. A common route involves the Hantzsch thiazole synthesis to produce 2-acetylthiazole, which is then converted to the racemic amine.

2.1.1. Synthesis of 2-Acetylthiazole

A robust method for the synthesis of 2-acetylthiazole is outlined in patent literature, proceeding through a three-step sequence starting from readily available materials.[1]

-

Step 1: Preparation of 2-aminothiazole: Toluene, thiourea, and chloroacetaldehyde are reacted to form 2-aminothiazole.

-

Step 2: Preparation of 2-bromothiazole: 2-aminothiazole is subjected to a Sandmeyer-type reaction. It is first dissolved in sulfuric acid and treated with sodium nitrite, followed by the addition of a solution of sodium bromide and copper sulfate to yield 2-bromothiazole.

-

Step 3: Preparation of 2-acetylthiazole: 2-bromothiazole is reacted with butyl lithium followed by ethyl acetate to afford 2-acetylthiazole.[1]

2.1.2. Reductive Amination of 2-Acetylthiazole

The resulting 2-acetylthiazole can be converted to racemic 1-(thiazol-2-yl)ethanamine via reductive amination. This can be achieved using various reducing agents in the presence of an ammonia source.

Experimental Protocol: Racemic Synthesis of 1-(thiazol-2-yl)ethanamine

-

Synthesis of 2-Acetylthiazole: Following the procedures outlined in patent CN105348216A, synthesize 2-acetylthiazole from 2-bromothiazole.[1]

-

Reductive Amination: To a solution of 2-acetylthiazole (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to obtain racemic 1-(thiazol-2-yl)ethanamine.

Chiral Resolution of Racemic 1-(thiazol-2-yl)ethanamine

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-tartaric acid is a commonly used and effective resolving agent for racemic amines.[2][3] The principle lies in the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.[2]

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve racemic 1-(thiazol-2-yl)ethanamine (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve L-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary. Slowly add the amine solution to the tartaric acid solution. Allow the mixture to cool to room temperature and then stir for several hours to induce crystallization of the less soluble diastereomeric salt, (R)-1-(thiazol-2-yl)ethanamine-L-tartrate.

-

Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess of the amine in the salt can be improved by recrystallization.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and basify with an aqueous solution of a strong base (e.g., NaOH or K₂CO₃) to liberate the free (R)-amine.

-

Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield (R)-1-(thiazol-2-yl)ethanamine.

-

Formation of the Hydrochloride Salt: Dissolve the free amine in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Table 1: Comparison of Racemic Synthesis and Resolution Data

| Parameter | Value/Range | Citation |

| Racemic Synthesis | ||

| Yield of 2-acetylthiazole | Good | [1] |

| Yield of racemic amine | Moderate to Good | General Procedure |

| Chiral Resolution | ||

| Resolving Agent | L-Tartaric Acid | [2][3] |

| Enantiomeric Excess (after 1 crystallization) | >95% | [2] |

| Overall Yield of (R)-amine | <50% (theoretical max) | General Principle |

Asymmetric Synthesis using a Chiral Auxiliary

This approach introduces chirality early in the synthesis by employing a chiral auxiliary, which directs the stereochemical outcome of a key bond-forming reaction. One of the most versatile and widely used chiral auxiliaries for the synthesis of amines is tert-butanesulfinamide.[4][5][6][7]

The general strategy involves the condensation of a ketone (in this case, 2-acetylthiazole) with an enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of the imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. Finally, acidic cleavage of the N-S bond furnishes the desired chiral amine.

Experimental Protocol: Asymmetric Synthesis via tert-Butanesulfinamide

-

Formation of the N-sulfinyl imine: To a solution of 2-acetylthiazole (1.0 eq) and (S)-(-)-N-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent such as THF or CH₂Cl₂, add a Lewis acid catalyst like Ti(OEt)₄ or CuSO₄. Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Diastereoselective Reduction: Cool the solution containing the N-sulfinyl imine to -78 °C. Add a reducing agent, such as NaBH₄, portion-wise. Stir the reaction at this temperature for several hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

-

Cleavage of the Chiral Auxiliary: Dissolve the purified N-sulfinylated amine in methanol and add a stoichiometric amount of HCl (as a solution in dioxane or methanol). Stir the mixture at room temperature. The cleavage of the sulfinyl group will result in the formation of the hydrochloride salt of the desired amine. The product can be isolated by precipitation or after removal of the solvent.

Table 2: Asymmetric Synthesis Data

| Parameter | Value/Range | Citation |

| Chiral Auxiliary | (S)-(-)-N-tert-butanesulfinamide | [4][5][6][7] |

| Diastereomeric Ratio (dr) | Often >95:5 | [4][5][6][7] |

| Enantiomeric Excess (ee) | Typically >95% | [4][5][6][7] |

| Yield | Good to Excellent | [4][5][6][7] |

Enantioselective Reduction of a Prochiral Precursor

A more direct and atom-economical approach is the enantioselective reduction of a prochiral precursor, such as 2-acetylthiazole or its corresponding oxime, using a chiral catalyst.

Asymmetric Hydrogenation of 2-Acetylthiazole

The direct asymmetric hydrogenation of ketones is a powerful tool for the synthesis of chiral alcohols, which can then be converted to amines. However, the direct asymmetric reductive amination of ketones is also a viable, though often more challenging, route. Chiral transition metal catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands, are commonly employed.

Asymmetric Reduction of 2-Acetylthiazole Oxime

An alternative is the asymmetric reduction of the corresponding oxime of 2-acetylthiazole. This can be achieved through catalytic hydrogenation using a chiral catalyst. The reduction of the C=N bond of the oxime can lead directly to the primary amine.[8]

Experimental Protocol: Enantioselective Reduction (Conceptual)

-

Preparation of 2-Acetylthiazole Oxime: React 2-acetylthiazole with hydroxylamine hydrochloride in the presence of a base to form the oxime.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the 2-acetylthiazole oxime in a suitable solvent. Add a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand). Pressurize the reactor with hydrogen gas and stir at a specified temperature for a set period.

-

Work-up and Isolation: After the reaction, carefully vent the reactor. Remove the catalyst by filtration. Purify the product by column chromatography.

-

Hydrochloride Salt Formation: Convert the resulting (R)-1-(thiazol-2-yl)ethanamine to its hydrochloride salt as described previously.

Table 3: Enantioselective Reduction Data (Illustrative)

| Parameter | Value/Range | Citation |

| Catalyst | Chiral Rh or Ir complex | [8] |

| Enantiomeric Excess (ee) | Potentially >90% | [8] |

| Yield | Moderate to High | [8] |

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways discussed.

Caption: Overview of the main synthetic routes to this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own advantages and disadvantages. The choice of a particular route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the required level of enantiopurity.

-

The racemic synthesis followed by chiral resolution is a well-established and often scalable method, although it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

-

Asymmetric synthesis using a chiral auxiliary like tert-butanesulfinamide offers excellent stereocontrol and high yields of the desired enantiomer, making it an attractive option for both laboratory and industrial synthesis.

-

Enantioselective reduction represents a more modern and atom-economical approach, and with the development of highly efficient and selective catalysts, it is becoming an increasingly competitive strategy.

Further research and process optimization in each of these areas will continue to provide more efficient and sustainable methods for the production of this important chiral building block.

References

- Ellman, J. A., et al. (1997). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 30(4), 142-151*.

- BenchChem. (2025).

- Pálovics, E., et al. (2020). Behavior of Structurally Similar Molecules in the Resolution Processes. Comprehensive Chirality, 1, 91-95.

- Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46*.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132*.

- BenchChem. (2025). The Versatility of tert-Butanesulfinamide in Asymmetric Synthesis: A Guide for Researchers. BenchChem Technical Guides.

- Wikipedia. (2023). tert-Butanesulfinamide. Wikipedia.

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.

- CN105348216A. (2016). Synthetic method for 2-acetyl thiazole.

- Cramer, N., et al. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 368(6495), 1098-1102.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.

- ChemicalBook. (2022). This compound. ChemicalBook.

- Google Patents. (n.d.).

- Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.

Sources

- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of (R)-1-(thiazol-2-yl)ethanamine hydrochloride

An Essential Chiral Building Block in Modern Drug Development

Abstract

(R)-1-(thiazol-2-yl)ethanamine hydrochloride is a pivotal chiral amine that serves as a fundamental building block in the synthesis of numerous biologically active molecules and approved pharmaceuticals. The precise stereochemistry of its (R)-enantiomer is often crucial for the desired pharmacological activity, making its efficient and enantioselective synthesis a topic of significant interest in medicinal and process chemistry.[1] This technical guide provides a comprehensive overview of the discovery, significance, and synthetic strategies for producing this high-value intermediate. It delves into the causality behind various experimental choices, offers detailed protocols, outlines methods for physicochemical characterization, and discusses its critical applications in drug development, grounded in authoritative references.

Introduction: The Significance of Chiral Thiazolyl Amines

The thiazole ring is a prominent scaffold in medicinal chemistry, present in a wide array of therapeutic agents known for their antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] When combined with a chiral amine side chain, as in 1-(thiazol-2-yl)ethanamine, the resulting molecule becomes a powerful and versatile intermediate. Chiral amines are ubiquitous in pharmaceuticals, with over 80% of all drugs containing amine functionality.[7] The specific three-dimensional arrangement (stereochemistry) of these molecules is critical, as different enantiomers of a drug can exhibit vastly different efficacy, and one may even be toxic while the other is therapeutic.[8]

(R)-1-(thiazol-2-yl)ethanamine, in particular, has emerged as a key precursor for several important drugs. Its structure combines the favorable electronic and hydrogen-bonding properties of the thiazole ring with a stereodefined chiral center, allowing for specific interactions with biological targets like enzymes and receptors.[1]

Discovery and Key Applications

While the initial discovery of (R)-1-(thiazol-2-yl)ethanamine is not pinpointed to a single "eureka" moment, its prominence grew with the development of drugs for which it is a critical intermediate. A prime example is its role in the synthesis of the HIV protease inhibitor Ritonavir . The intricate structure of Ritonavir requires the specific (R)-configuration of the thiazolyl-ethylamine moiety to achieve its potent antiviral activity.[9][10][11][12] The demand for Ritonavir and other complex pharmaceuticals has driven the development of robust and scalable methods for producing this chiral amine with high enantiomeric purity.

Beyond its use in HIV therapeutics, this compound serves as a versatile building block in chemical research for creating more complex molecules with potential applications in oncology, infectious diseases, and neurological disorders.[1]

Asymmetric Synthetic Strategies

The primary challenge in synthesizing (R)-1-(thiazol-2-yl)ethanamine lies in controlling the stereochemistry at the chiral center. Several strategies have been developed to achieve high enantiomeric purity, moving beyond classical resolution to more efficient asymmetric methods.

Chiral Resolution of Racemic Amine

The oldest and most straightforward method is chiral resolution.[13] This process involves reacting the racemic mixture of 1-(thiazol-2-yl)ethanamine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid.[13] This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility.

Causality: The differential solubility allows for the separation of one diastereomer by fractional crystallization. Once isolated, the desired diastereomeric salt is treated with a base to neutralize the resolving acid, liberating the pure (R)-enantiomer of the amine.

Limitations: A significant drawback of this method is that, at best, it has a theoretical maximum yield of 50% for the desired enantiomer, as the other half of the racemic mixture is typically discarded.[13] This makes the process inherently inefficient and less cost-effective for large-scale production.

Asymmetric Reduction of a Ketone Precursor

A more modern and efficient approach is the asymmetric reduction of the prochiral ketone, 2-acetylthiazole. This method uses a chiral catalyst to stereoselectively deliver a hydride to one face of the ketone, preferentially forming the (R)-alcohol. The resulting alcohol is then converted to the amine.

Causality & Key Reagents: The success of this strategy hinges on the choice of the chiral catalyst. The Corey-Bakshi-Shibata (CBS) catalyst , a chiral oxazaborolidine, is a well-established and highly effective system for this transformation.[1][14] The catalyst coordinates to both the reducing agent (e.g., borane) and the ketone's carbonyl oxygen, creating a rigid, chair-like transition state. Steric hindrance from the catalyst's chiral framework directs the hydride attack to a specific face of the ketone, resulting in high enantioselectivity (often >95% enantiomeric excess).[1]

The workflow is typically a two-step process:

-

Asymmetric Reduction: 2-acetylthiazole is reduced to (R)-1-(thiazol-2-yl)ethanol.

-

Conversion to Amine: The chiral alcohol is then converted to the corresponding amine, often via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (like ammonia or an azide followed by reduction).

Enzymatic Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Specific enzymes can be used for either the kinetic resolution of a racemic mixture or for direct asymmetric synthesis.[1]

-

Enzymatic Kinetic Resolution (EKR): In this process, an enzyme (e.g., a lipase) selectively acylates one enantiomer of a racemic alcohol or amine, leaving the other unreacted and thus enriched. For example, lipase can selectively acylate (S)-1-(thiazol-2-yl)ethanol, allowing the desired (R)-alcohol to be easily separated.

-

Asymmetric Synthesis: Transaminases can catalyze the direct conversion of a ketone (2-acetylthiazole) to the corresponding chiral amine using an amino donor, often with exceptionally high enantioselectivity.[8]

Causality: The high selectivity of enzymes stems from their precisely shaped active sites, which can distinguish between the two enantiomers of a substrate molecule. These reactions are typically run under mild conditions (neutral pH, room temperature), reducing energy consumption and byproduct formation.[1]

Detailed Experimental Protocol: Asymmetric Reduction

This protocol describes a representative lab-scale synthesis of (R)-1-(thiazol-2-yl)ethanamine via asymmetric reduction of 2-acetylthiazole using a CBS catalyst.

Safety Precautions: This procedure involves flammable solvents and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Asymmetric Reduction to (R)-1-(Thiazol-2-yl)ethanol

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is purged with nitrogen.

-

Reagent Charging: Add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 eq) to the flask, followed by anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

-

Borane Addition: Slowly add Borane-dimethyl sulfide complex (BH3·SMe2, 1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.

-

Substrate Addition: A solution of 2-acetylthiazole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude (R)-1-(thiazol-2-yl)ethanol can be purified by flash column chromatography on silica gel.

Step 2: Conversion to this compound

-

Mesylation: Dissolve the purified (R)-alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1-2 hours at 0 °C.

-

Azide Substitution: After reaction completion (monitored by TLC), wash the mixture with water and brine. Concentrate the organic layer and dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (2.0 eq) and heat the mixture to 60-70 °C for 4-6 hours.

-

Reduction: Cool the reaction, dilute with water, and extract with ethyl acetate. Concentrate the organic phase. Dissolve the crude azide in methanol, add Palladium on carbon (10% Pd/C, 0.05 eq), and hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully consumed.

-

Salt Formation: Filter the reaction mixture through Celite to remove the catalyst. To the filtrate, add a calculated amount of concentrated HCl or pass HCl gas through the solution to precipitate the hydrochloride salt.

-

Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

| Property | Typical Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₉ClN₂S (for the HCl salt) |

| Molecular Weight | 164.66 g/mol (for the HCl salt) |

| CAS Number | 623143-43-1 (dihydrochloride)[15] |

| Storage | 2°C - 8°C, keep container well-closed |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule. Expected signals for the free base would include characteristic shifts for the thiazole ring protons, the methine (CH) proton adjacent to the amine, and the methyl (CH₃) protons.[16][17][18]

-

¹³C NMR: Shows the chemical environment of each carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Chiral HPLC: This is the most critical analytical technique to determine the enantiomeric excess (e.e.) of the product. The sample is run on a chiral stationary phase column that separates the (R) and (S) enantiomers, allowing for their quantification.

Conclusion

This compound is a testament to the importance of stereochemistry in modern pharmacology. Its value as a chiral building block, particularly in antiviral therapies, has spurred significant innovation in the field of asymmetric synthesis. While classical resolution remains a viable, albeit less efficient, option, methods like catalytic asymmetric reduction and enzymatic transformations represent the state-of-the-art, offering high yields, excellent enantioselectivity, and more sustainable manufacturing pathways. The continued development of even more efficient and greener synthetic routes for this and other chiral amines will remain a critical focus for researchers and drug development professionals aiming to create the next generation of life-saving medicines.

References

- Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.

- Google Patents. (2002). US6407252B1 - Process for the synthesis of ritonavir.

- Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

- Google Patents. (2020). CN111393329A - Preparation method of ritonavir and lopinavir intermediate.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Bentham Science. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central (PMC). (2008). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

-

MDPI. (2021). Enantiomers and Their Resolution. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

-

PubMed. (2013). Asymmetric synthesis of novel (1H-benzo[d]imidazol -2-ylthio) - and (di-n-butylamino-2-ylthio)acetamides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Retrieved from [Link]

-

Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]

-

SciSpace. (n.d.). Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano) .... Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]8)

Sources

- 1. Buy (R)-1-(Thiazol-2-YL)ethanamine | 623143-43-1 [smolecule.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 10. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 11. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 12. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]

- 15. This compound | 623143-43-1 [chemicalbook.com]

- 16. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

The Crucial Role of (R)-1-(thiazol-2-yl)ethanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: The Significance of the Thiazole Moiety and Chirality in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved drugs, including the antiretroviral agent Ritonavir. Furthermore, the stereochemistry of drug molecules is a critical determinant of their pharmacological activity and safety profile. For molecules with a single chiral center, one enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

(R)-1-(thiazol-2-yl)ethanamine hydrochloride embodies the convergence of these two fundamental principles. As a chiral amine bearing the thiazole moiety, it serves as a high-value starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide will provide a detailed technical overview of its preparation and utility, grounded in established chemical principles and practices.

Synthesis of Racemic 1-(thiazol-2-yl)ethanamine: A Two-Step Approach